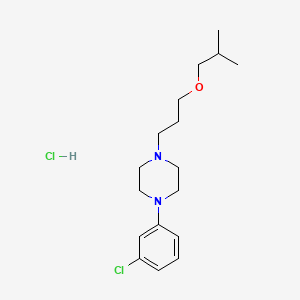
1-(3-Chlorophenyl)-4-(3-isobutoxypropyl)piperazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chlorophenyl)-4-(3-isobutoxypropyl)piperazine hydrochloride is a chemical compound that belongs to the piperazine class It is characterized by the presence of a chlorophenyl group and an isobutoxypropyl side chain attached to the piperazine ring
準備方法
The synthesis of 1-(3-Chlorophenyl)-4-(3-isobutoxypropyl)piperazine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorophenylpiperazine and 3-isobutoxypropyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow processes and optimization of reaction parameters to achieve high yields and purity.
化学反応の分析
1-(3-Chlorophenyl)-4-(3-isobutoxypropyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where the chlorophenyl group can be replaced with other functional groups using appropriate reagents.
科学的研究の応用
1-(3-Chlorophenyl)-4-(3-isobutoxypropyl)piperazine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including its effects on various biological targets.
Biology: The compound is used in biological research to study its interactions with cellular components and its potential as a therapeutic agent.
Industry: In industrial applications, the compound may be used as an intermediate in the synthesis of other chemicals or as a reagent in various processes.
作用機序
The mechanism of action of 1-(3-Chlorophenyl)-4-(3-isobutoxypropyl)piperazine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
類似化合物との比較
1-(3-Chlorophenyl)-4-(3-isobutoxypropyl)piperazine hydrochloride can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)piperazine: This compound lacks the isobutoxypropyl side chain and may have different pharmacological properties.
4-(3-Isobutoxypropyl)piperazine: This compound lacks the chlorophenyl group and may exhibit different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C17H28Cl2N2O |
|---|---|
分子量 |
347.3 g/mol |
IUPAC名 |
1-(3-chlorophenyl)-4-[3-(2-methylpropoxy)propyl]piperazine;hydrochloride |
InChI |
InChI=1S/C17H27ClN2O.ClH/c1-15(2)14-21-12-4-7-19-8-10-20(11-9-19)17-6-3-5-16(18)13-17;/h3,5-6,13,15H,4,7-12,14H2,1-2H3;1H |
InChIキー |
ABGFTZSAMHEJSD-UHFFFAOYSA-N |
正規SMILES |
CC(C)COCCCN1CCN(CC1)C2=CC(=CC=C2)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















